
5-Methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-Methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid is a biobased molecule that can be considered a derivative of furan carboxylic acids. These acids are significant in the pharmaceutical and polymer industries due to their potential as building blocks for various applications .
Synthesis Analysis
The synthesis of related furan carboxylic acid derivatives often involves cascade reactions or multistep processes. For instance, one-pot enzyme cascade systems have been used for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), which is a key intermediate for various furan derivatives . Additionally, furan-2-carboxylic acid hydrazide has been used as a starting material for the synthesis of furan-2-yl oxadiazole and triazole derivatives . The synthesis of complex furan-based structures, such as those involving 1,2-oxazol rings, typically requires careful selection of starting materials and reaction conditions to ensure the formation of the desired products .
Molecular Structure Analysis
The molecular structure of furan carboxylic acid derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen as one of the ring atoms. The substitution of the furan ring with various functional groups, such as oxazol, can significantly alter the chemical properties of the molecule . The molecular structure is confirmed using techniques such as IR, NMR, and mass spectrometry .
Chemical Reactions Analysis
Furan carboxylic acid derivatives can undergo various chemical reactions, including cyclization, arylation, and condensation, to form a wide range of heterocyclic compounds . The reactivity of these compounds can be exploited to synthesize novel derivatives with potential pharmacological applications . The introduction of substituents like the oxazol ring can lead to the formation of compounds with unique chemical and biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan carboxylic acid derivatives are influenced by the nature of the substituents on the furan ring. For example, the introduction of a 1,2-oxazol ring can impact the compound's solubility, melting point, and reactivity . The enzymatic polymerization of furan derivatives with diacid ethyl esters has been shown to produce polyesters with specific molecular weights and physical properties, indicating the versatility of these compounds in materials science .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has been conducted on the synthesis of furan derivatives, including those involving the 5-methyl-1,2-oxazol-3-yl group, for their potential applications in various fields such as pharmaceuticals and materials science. One study focused on synthesizing 5-furan-2-yl[1,3,4]oxadiazole-2-thiol and its derivatives from furan-2-carboxylic acid hydrazide, exploring their structural properties and tautomeric equilibriums (M. Koparır, A. Çetin, A. Cansiz, 2005). This research highlights the chemical versatility of furan derivatives for further applications in chemical synthesis and analysis.
Antibacterial Activity
Derivatives of 5-methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid have been studied for their antibacterial properties. A study on the synthesis of 5-thiomethylfuran-2-carboxylic acid derivatives, including those with the 1,2-oxazol-3-yl group, investigated their potential as antibacterial agents (M. Iradyan et al., 2014). These compounds offer insights into the development of new antibiotics or antimicrobial agents.
Biobased Polymers
The transformation of furan derivatives, closely related to this compound, into biobased polymers represents a significant application in materials science. Research on the enzymatic oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) showcases the potential of using furan derivatives as building blocks for sustainable polymer production (W. Dijkman, Daphne E. Groothuis, M. Fraaije, 2014). This research underscores the importance of furan derivatives in creating environmentally friendly materials.
Energetic Materials
The synthesis and characterization of energetic materials based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan highlight another application of this compound derivatives. These compounds demonstrate potential in the development of insensitive energetic materials with superior detonation performance compared to traditional explosives (Qiong Yu et al., 2017). This area of research is crucial for advancing safer and more efficient energetic materials.
Eigenschaften
IUPAC Name |
5-methyl-2-(5-methyl-1,2-oxazol-3-yl)furan-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-5-3-7(10(12)13)9(14-5)8-4-6(2)15-11-8/h3-4H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKPDLGSYANEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=NOC(=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

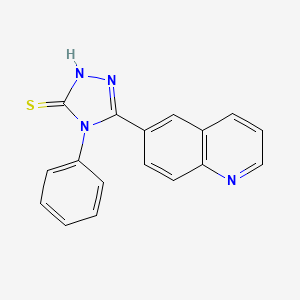
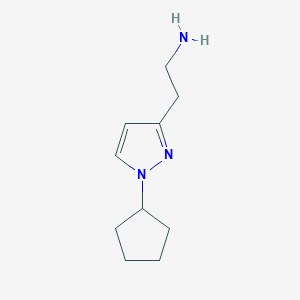
![5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2565819.png)
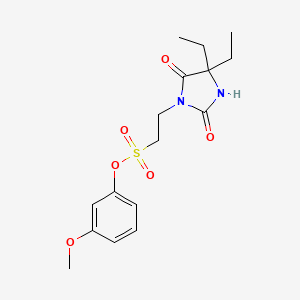
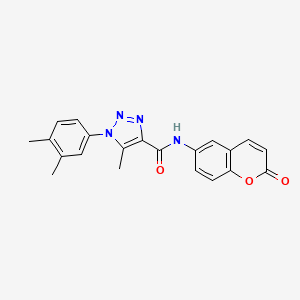


![4-[Bis(3,4,5-trimethoxyphenyl)methyl]-3-methyloxolan-2-one](/img/structure/B2565825.png)
![7-Fluoro-2-methyl-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2565827.png)
![2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2565828.png)

![2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2565832.png)
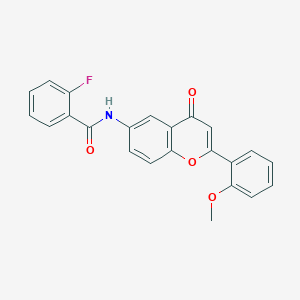
![3-(1,3-Benzodioxol-5-yl)-5-benzyl-8-ethoxypyrazolo[4,3-c]quinoline](/img/structure/B2565835.png)